2-methoxy-4'-thiomorpholinomethyl benzophenone

Descripción

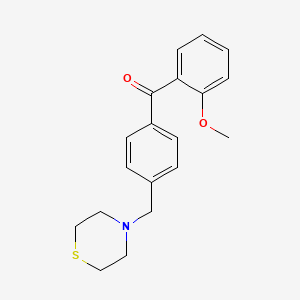

2-Methoxy-4'-thiomorpholinomethyl benzophenone is a benzophenone derivative featuring a methoxy (-OCH₃) substituent at the 2-position of one aromatic ring and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 4'-position of the second aromatic ring. Thiomorpholine, a sulfur-containing heterocycle, contributes unique electronic and steric properties, while the methoxy group enhances electron density on the aromatic ring.

Propiedades

IUPAC Name |

(2-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-22-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHJTXBJHUZCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642900 | |

| Record name | (2-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-31-5 | |

| Record name | Methanone, (2-methoxyphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Mannich-Type Reaction for Thiomorpholinomethyl Substitution

A documented method for synthesizing related thiomorpholinomethyl phenol derivatives (which can be adapted for benzophenone derivatives) involves a Mannich reaction:

- React 4-methoxyphenol with thiomorpholine and formaldehyde in equimolar ratios.

- The reaction mixture is irradiated with infrared light (e.g., a 250 W medicinal infrared lamp) to accelerate the reaction.

- Reaction completion is monitored by thin-layer chromatography (TLC).

- After about 8 minutes, the reaction completes, and the product is purified by silica gel chromatography using a hexane/ethyl acetate solvent gradient.

- Yield reported is approximately 76% for the phenol derivative, which can be extrapolated for benzophenone analogs with appropriate modifications.

This method highlights the efficiency of Mannich-type condensation under mild conditions and short reaction times for introducing the thiomorpholinomethyl group.

Methylation of Hydroxybenzophenone Precursors

The synthesis of 2-methoxy substituted benzophenones often starts from 2,4-dihydroxy benzophenone derivatives:

- The 2,4-dihydroxybenzophenone precursor is reacted with methylating agents such as dimethyl sulfate or methyl halides (e.g., methyl chloride, methyl bromide, or methyl iodide).

- The reaction typically takes place in the presence of an alkali (e.g., sodium carbonate, sodium hydroxide, or potassium carbonate) and a solvent such as normal hexane, toluene, or methanol.

- Phase transfer catalysts like tetrabutylammonium chloride or polyethylene glycol derivatives (PEG-200, PEG-400) are used to enhance reaction efficiency.

- Reaction conditions include heating to temperatures ranging from 45 °C to 140 °C, often under pressure (0.3–0.5 MPa) for 1–6 hours.

- After reaction completion, the mixture is cooled, and the product is isolated by crystallization and filtration.

- Purification steps involve activated carbon decolorization, phosphoric acid treatment to adjust pH, and recrystallization from methanol to achieve product purity >99.9%.

This methylation step is critical for preparing the methoxy substituent at the 2-position before introducing the thiomorpholinomethyl group.

Detailed Reaction Parameters and Data

Purification and Quality Control

- The crude methylated benzophenone intermediate (2-methoxy-4-hydroxybenzophenone) is purified by recrystallization from methanol.

- Activated carbon treatment removes color impurities.

- pH adjustment with phosphoric acid optimizes crystallization.

- Final drying yields a pale yellow powder with purity ≥99.9%.

- These steps ensure minimal solvent residues (e.g., toluene-free) and high product safety and quality suitable for industrial applications.

Industrial and Environmental Considerations

- Use of dimethyl sulfate poses toxicity and environmental hazards; alternative methyl halides and phase transfer catalysts are preferred for safer industrial processes.

- The described processes aim to reduce reaction steps, solvent residues, and production costs while maintaining high purity and yield.

- High-pressure reactors and controlled temperature regimes improve reaction efficiency and scalability.

Análisis De Reacciones Químicas

2-Methoxy-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or thiomorpholinomethyl groups are replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Overview

2-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS: 898782-31-5) is a compound with significant potential in various scientific research applications, particularly in the fields of organic chemistry, material science, and medicinal chemistry. Its unique structure features a benzophenone core with a thiomorpholine moiety, which contributes to its diverse biological and chemical properties.

Photoinitiators in Polymer Chemistry

This compound is primarily recognized for its role as a photoinitiator in UV-curable systems. Photoinitiators are substances that absorb light and initiate polymerization, making them essential in the production of coatings, adhesives, and inks. The compound's ability to generate free radicals upon UV exposure leads to rapid curing processes, enhancing efficiency in manufacturing.

Drug Development

The compound's structural features may contribute to its bioactivity, making it a candidate for drug development. Research into similar thiomorpholine derivatives has shown promise in targeting specific biological pathways, particularly in cancer therapy and anti-inflammatory treatments. The exploration of this compound could lead to the discovery of new therapeutic agents.

Material Science Applications

In material science, this compound can be utilized in the synthesis of advanced materials such as sensors and optoelectronic devices due to its unique electronic properties. The incorporation of thiomorpholine groups may enhance the conductivity and stability of materials, making them suitable for electronic applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Photoinitiators | Evaluated various benzophenone derivatives | Demonstrated that compounds similar to this compound achieve high efficiency in UV curing processes |

| Antimicrobial Activity Research | Tested derivatives against common pathogens | Indicated potential antimicrobial efficacy, suggesting further investigation into specific derivatives |

| Drug Discovery Programs | Investigated thiomorpholine-based compounds | Found promising results in targeting cancer cells, warranting further research into related compounds |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Structural Analogues with Thiomorpholinomethyl Groups

Key structural analogs differ in substituent type, position, and electronic effects. The following table summarizes critical parameters:

Key Observations:

Halogens (Cl, F, Br) introduce electron-withdrawing effects, improving metabolic stability and lipophilicity but may increase toxicity. Thiomorpholine vs. Piperazine/Pyrrolidine: Thiomorpholine’s sulfur atom enhances hydrogen-bonding capacity and polar surface area compared to nitrogen-rich analogs like piperazinomethyl derivatives (e.g., 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone).

Physical Properties: Molecular weights correlate with substituent size (e.g., bromine adds ~80 g/mol vs. fluorine’s ~19 g/mol). Thiomorpholinomethyl derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to sulfur’s polarity.

Applications: Pharmaceuticals: 4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone is explicitly noted for drug development due to its ISO-certified purity. Agrochemicals: Halogenated analogs (e.g., 2,5-dichloro derivative) may serve as intermediates in pesticide synthesis.

Comparison with Non-Thiomorpholinomethyl Benzophenones

Example: 2-Methoxy-4'-(3-Pyrrolinomethyl) Benzophenone ()

- Structural Difference : Replaces thiomorpholine with pyrrolidine (a five-membered ring with one nitrogen).

- Increased basicity due to pyrrolidine’s nitrogen. Altered pharmacokinetics (e.g., faster metabolism).

Example: {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone ()

- Structural Difference : Incorporates a benzothiazole moiety instead of thiomorpholine.

- Implications: Enhanced π-π stacking and rigidity due to the fused aromatic system. Crystallographic data (monoclinic system, P21/n) suggests stable packing for solid-state applications.

Actividad Biológica

2-Methoxy-4'-thiomorpholinomethyl benzophenone, a benzophenone derivative, has garnered attention in scientific research due to its potential biological activities. This compound features a thiomorpholine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C16H19N1O2S

- Molecular Weight : 301.39 g/mol

- CAS Number : 898782-31-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiomorpholine ring may enhance the compound's lipophilicity, facilitating its penetration through biological membranes.

Antimicrobial Activity

Research indicates that benzophenone derivatives exhibit antimicrobial properties. A study evaluating various benzophenone analogs found that modifications at specific positions significantly influenced their effectiveness against bacterial strains. The presence of the thiomorpholine group in this compound may enhance its antimicrobial efficacy compared to other derivatives.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Control (Benzophenone) | E. coli, S. aureus | 64 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound were assessed in vitro using various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50 values indicating significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

Study on Anticancer Properties

A recent study investigated the anticancer properties of several benzophenone derivatives, including this compound. The research focused on its mechanism of action involving apoptosis induction and cell cycle arrest in cancer cells.

Findings :

- The compound induced apoptosis through the activation of caspase pathways.

- It caused G1 phase cell cycle arrest, leading to reduced proliferation rates.

Toxicological Assessment

A toxicological study was conducted to evaluate the safety profile of this compound. The compound was administered to rodents at varying doses, and parameters such as weight change, organ histopathology, and biochemical markers were assessed.

Results :

- No significant adverse effects were observed at doses up to 100 mg/kg.

- Histopathological examination revealed no abnormalities in major organs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-4'-thiomorpholinomethyl benzophenone, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of thiomorpholinomethyl-substituted benzophenones typically involves nucleophilic substitution or coupling reactions. For example, benzophenone derivatives are often synthesized via Friedel-Crafts acylation followed by thiomorpholine conjugation. Reaction efficiency can be optimized by controlling temperature (60–80°C), using anhydrous conditions to prevent hydrolysis, and employing catalysts like AlCl₃ or Lewis acids . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. For thiomorpholine incorporation, stoichiometric ratios (1:1.2 for benzophenone:thiomorpholine) reduce side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thiomorpholine C-S vibrations at 600–700 cm⁻¹). Deconvolution of overlapping bands (e.g., solvent interactions) requires Kubo–Anderson function fitting .

- NMR : ¹H/¹³C NMR resolves methoxy (δ 3.8–4.0 ppm) and thiomorpholine protons (δ 2.5–3.5 ppm). Use deuterated DMSO or CDCl₃ to enhance solubility.

- LC-MS/MS : Confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities via fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation, as benzophenone derivatives are classified as possibly carcinogenic (IARC Group 2B) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Store waste in sealed containers labeled for halogenated organics .

Advanced Research Questions

Q. How can solvent-induced spectral contradictions in benzophenone derivatives be resolved during spectroscopic analysis?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly alter ν(C=O) stretching frequencies. For example:

- In polar protic solvents (e.g., water), hydrogen bonding shifts the C=O peak to lower wavenumbers (~1630 cm⁻¹).

- In halogenated solvents (e.g., CHCl₃), rapid solvent-solute interactions cause peak splitting. Use temperature-controlled FT-IR and DFT calculations to model solvent effects. Compare experimental shifts with theoretical predictions (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What advanced LC-MS/MS workflows differentiate this compound from structurally similar derivatives?

- Methodological Answer :

- Ionization : Electrospray ionization (ESI) in positive mode enhances sensitivity for thiomorpholine-containing compounds.

- Fragmentation : Monitor diagnostic ions (e.g., m/z 228 for benzophenone core, m/z 101 for thiomorpholine). Use collision-induced dissociation (CID) at 20–30 eV to optimize fragmentation.

- Quantitation : Employ isotope-labeled internal standards (e.g., ¹³C-benzophenone) to correct matrix effects in biological samples .

Q. How can conflicting toxicity data (e.g., carcinogenicity vs. low ecological hazard) inform experimental design?

- Methodological Answer : Contradictions arise from exposure pathways:

- In vitro assays : Use liver microsomes (e.g., S9 fraction) to assess metabolic activation of carcinogenic metabolites. Measure reactive oxygen species (ROS) generation via DCFH-DA fluorescence .

- Ecotoxicity : Conduct Daphnia magna or algae growth inhibition tests at environmentally relevant concentrations (≤1 ppm). Align with OECD guidelines to reconcile low ecological hazard classifications .

Q. What strategies mitigate aggregation-induced artifacts in photophysical studies of this compound?

- Methodological Answer :

- Concentration Gradients : Perform UV-Vis and fluorescence assays at serial dilutions (1 nM–10 µM) to identify aggregation thresholds.

- Surfactants : Add Tween-20 (0.01% w/v) to disrupt micelle formation.

- Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius changes to confirm monomeric state during experiments .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental vibrational spectra?

- Methodological Answer :

Baseline Correction : Remove solvent contributions (e.g., acetonitrile’s C≡N stretch) before comparing DFT-predicted vs. experimental IR peaks.

Anharmonicity Adjustments : Apply scaling factors (0.96–0.98) to theoretical frequencies to account for anharmonic effects.

Solvent Modeling : Use implicit solvent models (e.g., COSMO) in DFT to simulate dielectric environments. Validate with experimental solvatochromic shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.